4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Description
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine is a piperidine derivative characterized by a benzamido group at the 4-position of the piperidine ring and a 4-oxobutyl chain linked to an indol-3-yl moiety. This compound is notable for its metabolic transformations, including hydroxylation of the indole ring (forming 4-Benzamido-1-(4-(5-hydroxyindol-3-yl)-4-oxobutyl)piperidine) and cleavage of the side chain to yield 4-Benzamidopiperidine in primate and rodent models .
Properties
IUPAC Name |
N-[1-[4-(1H-indol-3-yl)-4-oxobutyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-23(21-17-25-22-10-5-4-9-20(21)22)11-6-14-27-15-12-19(13-16-27)26-24(29)18-7-2-1-3-8-18/h1-5,7-10,17,19,25H,6,11-16H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLOLYFPEYTOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCCC(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207514 | |
| Record name | 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58786-30-4 | |
| Record name | 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058786304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperidine Derivatives
The foundational step involves introducing the 4-(indol-3-yl)-4-oxobutyl side chain to the piperidine ring. A patent (WO1997023213A1) outlines a general strategy for alkylating piperidines using halogenated intermediates:
Reaction Scheme :
Conditions :
-
Solvent : Toluene, dioxane, or N,N-dimethylformamide (DMF)
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Base : Potassium carbonate, sodium bicarbonate, or triethylamine
Key Considerations :
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Excess piperidine ensures mono-alkylation, minimizing di-substituted byproducts.
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The use of polar aprotic solvents (e.g., DMF) accelerates nucleophilic substitution by stabilizing transition states.
Introduction of the Benzamido Group
Acylation of 4-Aminopiperidine Intermediates
The benzamide moiety is introduced via acylation of 4-aminopiperidine . A study (ARKIVOC 2013) demonstrates analogous acylation using activated carboxylic acid derivatives:
Reaction Scheme :
Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine or pyridine (2–3 equiv)
Optimization Notes :
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Slow addition of benzoyl chloride prevents exothermic side reactions.
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Protecting groups (e.g., tert-butoxycarbonyl) may be used to shield the piperidine nitrogen during prior alkylation steps.
Alternative Routes via Carboxylic Acid Intermediates
Activation of 4-(Indol-3-yl)butanoic Acid
A Lithuanian research group (ARKIVOC 2013) developed a pathway starting from 4-(1H-indol-3-yl)butanoic acid , converting it to an acid chloride or mixed carbonate before coupling with piperidine:
Step 1: Acid Chloride Formation
Step 2: Amide Bond Formation
Challenges :
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The acid chloride intermediate is highly reactive but prone to intramolecular cyclization, forming carbazole derivatives.
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Using ethyl chlorformate to generate a mixed carbonate (e.g., ethyl 4-(1H-indol-3-yl)butanoyl carbonate) improves stability and reaction control.
Critical Analysis of Synthetic Efficiency
Yield Comparison Across Methodologies
| Method | Key Step | Yield (%) | Reference |
|---|---|---|---|
| Alkylation-Acylation Sequence | Piperidine alkylation | 52 | |
| Carboxylic Acid Activation | Mixed carbonate coupling | 20 |
Observations :
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The alkylation-acylation route achieves higher yields due to fewer side reactions.
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Carboxylic acid activation methods suffer from competing cyclization, necessitating rigorous temperature control.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Patent WO1997023213A1 highlights the use of recyclable solvents (toluene, xylene) and heterogeneous bases (K₂CO₃ on alumina) to reduce costs and environmental impact.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates Wy-23699 from unreacted starting materials.
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Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).
Metabolic and Stability Insights
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzamido group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Agent
Research has indicated that 4-benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine exhibits significant antihypertensive properties. In studies conducted on monkeys and rats, the compound demonstrated good absorption and extensive biotransformation, suggesting its effectiveness in lowering blood pressure through various metabolic pathways . The primary metabolite identified was 4-benzamidopiperidine, indicating a complex metabolic profile that may contribute to its pharmacological effects.
2. Metabolic Studies
The metabolism of this compound has been extensively studied to understand its pharmacokinetics. In particular, the absorption and excretion patterns differ significantly between species. For instance, monkeys excreted over 60% of the administered dose via urine, while rats excreted only 19% . This difference highlights the importance of species selection in preclinical studies for drug development.
Neuropharmacological Research
3. Neuroprotective Effects
There is emerging interest in the neuroprotective properties of this compound. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. The indole moiety in the compound is particularly notable for its ability to modulate serotonin receptors, which are implicated in mood regulation and cognitive function.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the action of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . This compound also affects other molecular targets and pathways involved in cardiovascular regulation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
Benperidol
- Structure : 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one ().
- Comparison :
- Shared Features : Both compounds contain a piperidine ring and a 4-oxobutyl chain.
- Divergences : Benperidol substitutes the benzamido and indole groups with a fluorophenyl-oxobutyl chain and a benzimidazolone ring.
- Functional Impact : The fluorophenyl group in Benperidol enhances lipophilicity and receptor binding (dopamine D2 antagonism), whereas the indole and benzamido groups in the target compound may influence metabolic stability or enzyme interactions .
N-Piperidinyl-Benzimidazolone Derivatives (e.g., Compound 25 from )
- Structure : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide.
- Comparison :
- Shared Features : Piperidine core and carboxamide functionalization.
- Divergences : The benzodiazol-1-yl and iodophenyl groups replace the indole and benzamido moieties.
- Functional Impact : The chloro-nitrobenzodiazol group in Compound 25 enhances selectivity for 8-oxo targets, while the indole in the target compound may confer distinct metabolic pathways .
4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives ()
- Examples : 4-(4-Fluorophenyl)-4-hydroxy piperidine, 4-(4-fluorophenyl)piperidine.
- Comparison: Shared Features: Piperidine scaffold with aromatic substituents. Divergences: Fluorophenyl groups replace the benzamido-indole-oxobutyl system.
Functional and Metabolic Comparisons
Biotransformation Pathways
- Target Compound : Undergoes hydroxylation at the indole 5-position and side-chain cleavage to 4-Benzamidopiperidine in monkeys and rats .
- N-Phenylindole Derivatives () : Indole rings in these Pks13 inhibitors may undergo oxidative modifications, similar to the target compound’s indole hydroxylation.
Comparative Data Table
Biological Activity
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine, also known as Indoramin, is a piperidine derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in cardiovascular medicine, due to its interaction with adrenergic receptors. Its molecular formula is C22H25N3O, and it has a molecular weight of 347.453 g/mol.
The primary mechanism of action for this compound involves its role as an alpha-1 adrenergic receptor antagonist . By binding to these receptors, the compound inhibits the action of norepinephrine, resulting in vasodilation and a subsequent decrease in blood pressure. This mechanism underlies its potential use in treating hypertension and other cardiovascular conditions.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antihypertensive Effects : Clinical studies have shown that this compound effectively lowers blood pressure in hypertensive models, making it a candidate for managing hypertension .
- Cellular Signaling Pathways : Investigations into cellular signaling pathways indicate that this compound can modulate various intracellular processes, which may contribute to its therapeutic effects.
Pharmacokinetics
Studies on the pharmacokinetics of this compound reveal:
- Absorption : The compound shows good absorption rates in both rats and monkeys, with significant radioactivity detected in urine after administration .
- Biotransformation : Metabolism studies indicate extensive biotransformation, with the principal metabolite identified as 4-benzamidopiperidine. Other metabolites include 2-oxo derivatives and hydroxyindole forms .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Prazosin | Alpha-1 adrenergic receptor antagonist | Hypertension |
| Terazosin | Alpha-1 adrenergic receptor antagonist | Hypertension, benign prostatic hyperplasia |
| Doxazosin | Alpha-1 adrenergic receptor antagonist | Hypertension |
The distinct binding affinity and selectivity for alpha-1 receptors may provide advantages in therapeutic applications with potentially fewer side effects compared to these alternatives.
Case Studies
Several case studies highlight the efficacy of this compound:
- Hypertensive Rat Model : In a controlled study using hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups receiving placebo treatments .
- Clinical Trials : Early-phase clinical trials have indicated promising results regarding the safety and efficacy of this compound in human subjects suffering from hypertension, showing comparable results to established antihypertensive medications but with improved tolerability profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of substituted piperidines with indole derivatives. For example, analogous compounds are synthesized via Ugi-type reactions using methanol as a solvent, followed by purification via column chromatography (CHCl₃/MeOH solvent systems are common) . Characterization employs ¹H/¹³C NMR, mass spectrometry, and HPLC (e.g., retention times and peak area analysis for purity validation) .
Q. How is the purity and structural integrity of the compound confirmed in academic settings?
- Methodology : Analytical techniques include:
- NMR spectroscopy : Chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons in indole/benzamide groups) confirm substituent positioning .
- HPLC : Retention time consistency (e.g., 10–15 min) and peak symmetry (>95% purity thresholds) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against calculated values (e.g., C: 65.2%, H: 6.1%, N: 8.4%) .
Q. What biological screening assays are recommended for initial evaluation of this compound?
- Methodology : In vitro assays targeting CNS or antiviral pathways (e.g., influenza H1N1 inhibition models ) or receptor binding (e.g., calcitonin gene-related peptide receptor antagonism, as seen in structurally related piperidine derivatives ).
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to methanol .
- Catalysis : Palladium-based catalysts improve coupling efficiency in indole-piperidine bond formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzamide conjugation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolves diastereotopic proton assignments in the piperidine ring .
- Density Functional Theory (DFT) : Predicts chemical shifts for complex conformers (e.g., axial vs. equatorial substituents) .
- Crystallography : Single-crystal X-ray diffraction (e.g., applied to similar piperidinium salts ) clarifies stereochemistry.
Q. What mechanistic hypotheses explain the compound’s biological activity, and how are they validated?
- Methodology :
- Molecular docking : Models interactions with targets like CGRP receptors (validated in migraine-related studies ).
- SAR studies : Modifying the benzamide or indole moieties (e.g., fluorination at C-4 of indole) to assess activity changes .
- Knockout models : Testing in transgenic organisms to confirm target engagement .
Q. How do structural analogs (e.g., 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine) compare in activity and solubility?
- Methodology :
- LogP measurements : Compare lipophilicity using shake-flask or chromatographic methods (e.g., logP = 3.2 for the target vs. 3.5 for chlorophenyl analogs ).
- ADMET profiling : In silico tools (e.g., SwissADME) predict CYP3A4 inhibition risks and aqueous solubility (e.g., 25 µM in PBS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
